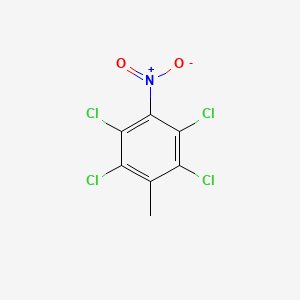
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene is an organic compound with the molecular formula C7H3Cl4NO2. It is a derivative of benzene, characterized by the presence of four chlorine atoms, one methyl group, and one nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene can be synthesized through a multi-step process involving the chlorination and nitration of benzene derivatives. The typical synthetic route includes:
Chlorination: Benzene is first chlorinated to produce 1,2,4,5-tetrachlorobenzene.
Nitration: The tetrachlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methylation: Finally, the nitrated compound undergoes methylation to introduce the methyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 1,2,4,5-tetrachloro-3-methyl-6-aminobenzene.
Oxidation: Formation of 1,2,4,5-tetrachloro-3-carboxy-6-nitrobenzene.
Scientific Research Applications
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrachloro-3-methyl-6-nitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methyl group also contribute to the compound’s reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
1,2,4,5-Tetrachloro-3-methyl-6-nitrobenzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: Lacks the methyl group, making it less hydrophobic and potentially less reactive in certain biological systems.
1,2,3,4-Tetrachloro-5-nitrobenzene: An isomer with different chlorine atom positions, leading to different chemical and biological properties.
1,2,4,5-Tetrachloro-3-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H3Cl4NO2 |
|---|---|
Molecular Weight |
274.9 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-methyl-6-nitrobenzene |
InChI |
InChI=1S/C7H3Cl4NO2/c1-2-3(8)5(10)7(12(13)14)6(11)4(2)9/h1H3 |
InChI Key |
QLRPRUKUFBCCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
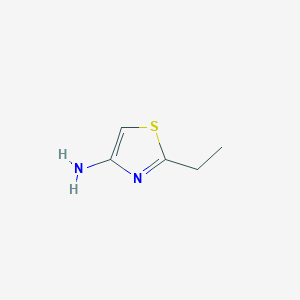
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
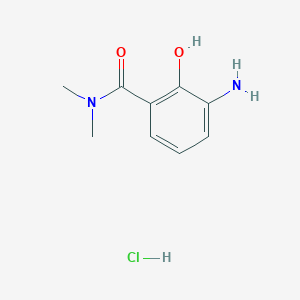
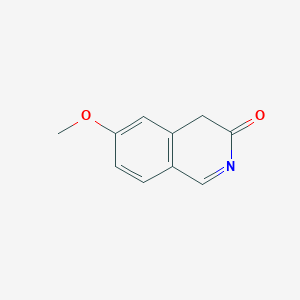
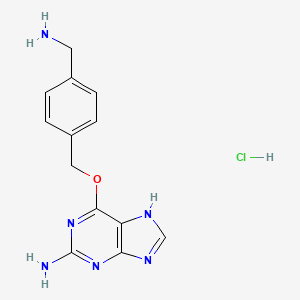

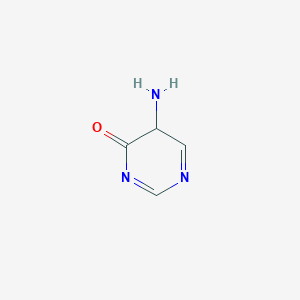
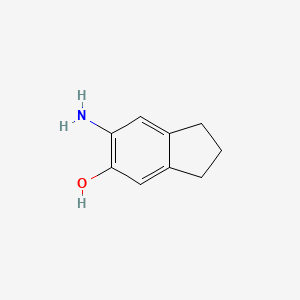
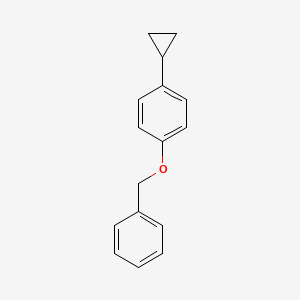

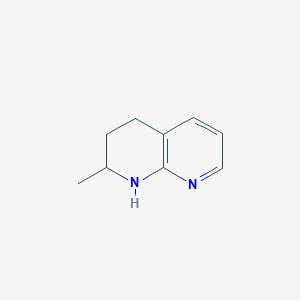
![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
